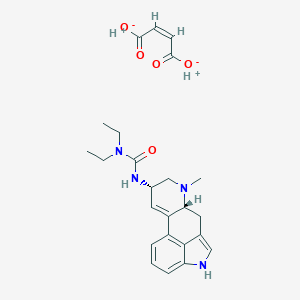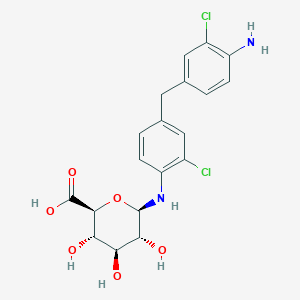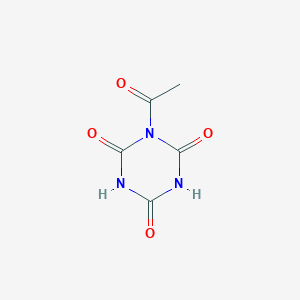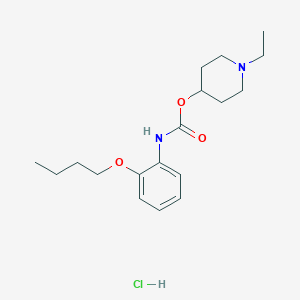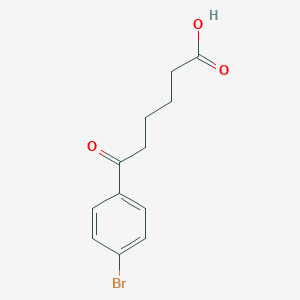![molecular formula C19H31NOSi B010376 Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- CAS No. 104549-77-1](/img/structure/B10376.png)
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as SCH-23390 and is a highly selective antagonist of dopamine D1 receptors. SCH-23390 has been extensively studied for its potential use in treating neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
Mecanismo De Acción
SCH-23390 acts as a highly selective antagonist of dopamine D1 receptors. This means that it blocks the activity of dopamine at these receptors, which can lead to a reduction in dopamine signaling in the brain. This reduction in dopamine signaling is thought to be responsible for the therapeutic effects of SCH-23390 in treating neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of SCH-23390 are complex and not fully understood. However, studies have shown that SCH-23390 can affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. In addition, SCH-23390 has been shown to have an effect on the activity of certain ion channels in the brain, which can lead to changes in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SCH-23390 in lab experiments is its high selectivity for dopamine D1 receptors. This means that it can be used to specifically target this receptor subtype without affecting other dopamine receptors. However, one limitation of using SCH-23390 is its potential for off-target effects, as it can also bind to other receptors at high concentrations.
Direcciones Futuras
There are several future directions for research on SCH-23390. One potential area of study is the development of more selective and potent dopamine D1 receptor antagonists. In addition, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in treating neurological and psychiatric disorders. Finally, studies are needed to investigate the potential long-term effects of SCH-23390 use and its safety profile.
Métodos De Síntesis
The synthesis of SCH-23390 involves several steps, including the reaction of 1-(2-bromoethyl)-4-cyclohexylpiperazine with 2-(2-chloroethyl)phenol, followed by the reaction of the resulting compound with sodium hydride and cyclohexylboronic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
SCH-23390 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Studies have shown that SCH-23390 can effectively reduce the symptoms of schizophrenia, including hallucinations and delusions, without causing significant side effects. In addition, SCH-23390 has been shown to have potential applications in treating Parkinson's disease and addiction.
Propiedades
Número CAS |
104549-77-1 |
|---|---|
Nombre del producto |
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- |
Fórmula molecular |
C19H31NOSi |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
cyclohexyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C19H31NOSi/c21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)17-16-20-14-8-3-9-15-20/h1,4-5,10-11,19,21H,2-3,6-9,12-17H2 |
Clave InChI |
WSKNJCIBUQMFJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



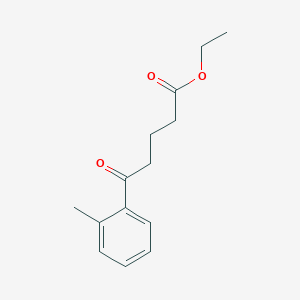
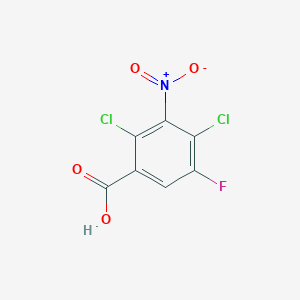
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
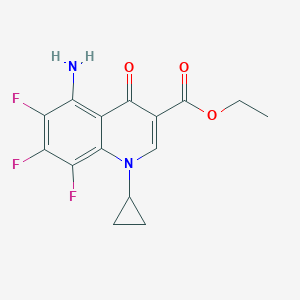
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
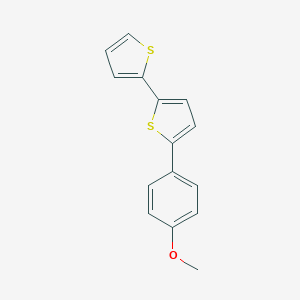
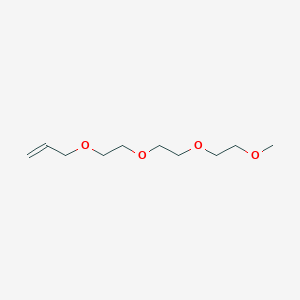
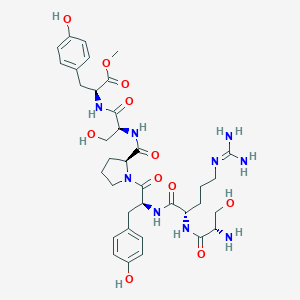
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
